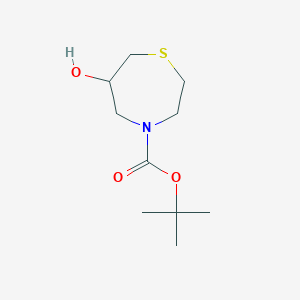

4-Boc-1,4-thiazepan-6-ol

Description

Properties

Molecular Formula |

C10H19NO3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate |

InChI |

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(12)6-11/h8,12H,4-7H2,1-3H3 |

InChI Key |

FICQZWSWLRFLBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC(C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related compounds.

Proposed Synthesis and Experimental Workflow

The synthesis of 4-Boc-1,4-thiazepan-6-ol can be conceptually approached in a two-step process: first, the formation of the core 1,4-thiazepan-6-ol ring system, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

A plausible synthetic route is outlined below. This proposed pathway is based on established methods for the synthesis of related heterocyclic systems.

Figure 1. Proposed two-step synthetic workflow for 4-Boc-1,4-thiazepan-6-ol.

Experimental Protocols

Step 1: Synthesis of 1,4-Thiazepan-6-ol (Hypothetical Protocol)

-

To a solution of 2-aminoethanethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of 3-chloro-1,2-propanediol (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 1,4-thiazepan-6-ol.

Step 2: Boc Protection of 1,4-Thiazepan-6-ol

-

To a solution of 1,4-thiazepan-6-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM is added dropwise.[1][2][3]

-

The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.[1][2][3]

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield 4-Boc-1,4-thiazepan-6-ol.

Structural Elucidation

The structural confirmation of the synthesized 4-Boc-1,4-thiazepan-6-ol would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 2. Logical workflow for the structural elucidation of 4-Boc-1,4-thiazepan-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data for 4-Boc-1,4-thiazepan-6-ol are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.

Table 1: Predicted ¹H NMR Data for 4-Boc-1,4-thiazepan-6-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ (Boc) | 1.45 | s | - |

| CH₂-S | 2.80 - 3.00 | m | - |

| CH₂-N | 3.50 - 3.70 | m | - |

| CH-OH | 3.90 - 4.10 | m | - |

| OH | Variable (broad singlet) | br s | - |

| CH₂ adjacent to N and CH-OH | 3.20 - 3.40 | m | - |

Table 2: Predicted ¹³C NMR Data for 4-Boc-1,4-thiazepan-6-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | 28.5 |

| C(CH₃)₃ (Boc) | 80.0 |

| C=O (Boc) | 155.0 |

| CH₂-S | 35.0 - 40.0 |

| CH₂-N | 45.0 - 55.0 |

| CH-OH | 65.0 - 70.0 |

| CH₂ adjacent to N and CH-OH | 50.0 - 60.0 |

Note: The predicted chemical shifts are based on data from structurally similar N-Boc protected heterocyclic alcohols and may vary depending on the solvent and other experimental conditions.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data for 4-Boc-1,4-thiazepan-6-ol

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 248 | Molecular ion peak (protonated) |

| [M-C₄H₈]⁺ or [M-56]⁺ | 192 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ or [M-100]⁺ | 148 | Loss of the entire Boc group |

| [Boc]⁺ | 101 | Fragment corresponding to the Boc group |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

Note: The fragmentation pattern of N-Boc protected compounds is well-characterized by the initial loss of isobutylene or the entire Boc group.[7][8][9]

Conclusion

This technical guide provides a predictive but comprehensive framework for the synthesis and structural elucidation of 4-Boc-1,4-thiazepan-6-ol. The proposed experimental protocols and predicted spectral data offer a solid starting point for researchers and scientists working with this and related thiazepane derivatives. The detailed workflow and tabulated data are intended to facilitate the practical synthesis and characterization of this compound, enabling its further exploration in various drug discovery and development programs. Future experimental work is required to validate these predictions and fully characterize the properties of 4-Boc-1,4-thiazepan-6-ol.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. uab.edu [uab.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-1,4-thiazepan-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its characteristics and outline relevant experimental protocols for its synthesis and analysis. The guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazepane derivatives.

Introduction

4-Boc-1,4-thiazepan-6-ol belongs to the family of thiazepanes, which are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, allowing for controlled derivatization. The hydroxyl group at the 6-position provides a site for further functionalization, making it a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities. Thiazepine derivatives have been explored for various therapeutic applications, including as antibacterial and antifungal agents.

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Structural Analogue Used for Prediction |

| Molecular Formula | C10H19NO3S | - |

| Molecular Weight | 233.33 g/mol | - |

| Boiling Point | ~300-350 °C (Predicted) | Based on similar Boc-protected heterocycles. For example, 4-Boc-6-amino-1,4-oxazepane has a predicted boiling point of 307.6±42.0 °C. |

| Density | ~1.1-1.2 g/cm³ (Predicted) | Based on similar Boc-protected heterocycles. For instance, 4-Boc-6-amino-1,4-oxazepane has a predicted density of 1.075±0.06 g/cm³. |

| pKa | ~7.5-8.5 (for the hydroxyl group, Predicted) | The pKa of the hydroxyl group is expected to be in the typical range for secondary alcohols. The pKa of the Boc-protected amine is not relevant under normal conditions. 4-Boc-6-amino-1,4-oxazepane has a predicted pKa of 7.65±0.20. |

| Appearance | Likely a colorless to light yellow liquid or a low-melting solid. | Based on the appearance of similar small organic molecules. |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | General solubility characteristics of Boc-protected alcohols. |

Synthesis and Characterization Workflow

The synthesis and characterization of 4-Boc-1,4-thiazepan-6-ol would typically follow a structured workflow to ensure the purity and verify the structure of the compound.

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-Boc-1,4-thiazepan-6-ol are not available. However, based on established methods for similar heterocyclic compounds, the following general procedures can be proposed.

General Synthesis of a 1,4-Thiazepane Ring

The synthesis of the 1,4-thiazepine ring system can often be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of a bifunctional starting material containing both an amine and a thiol with a suitable dielectrophile.

Caption: A generalized synthetic pathway to a 1,4-thiazepane ring system.

A plausible synthetic route to 4-Boc-1,4-thiazepan-6-ol could involve the reaction of a protected amino-thiol with an epoxide-containing fragment, followed by cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 4-Boc-1,4-thiazepan-6-ol is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), multiplets for the methylene protons of the thiazepane ring, and a signal for the proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals corresponding to the carbons of the thiazepane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques would likely be employed. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

-

Method: A reversed-phase HPLC method would be suitable.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid, would be employed for elution.

-

Detection: UV detection would be possible if the molecule possesses a chromophore, though at lower wavelengths. More universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 4-Boc-1,4-thiazepan-6-ol, the thiazepine scaffold is present in compounds with known biological effects. For example, some thiazepine derivatives have demonstrated antibacterial and antifungal properties. The structural similarity to other pharmacologically active heterocyclic compounds suggests that derivatives of 4-Boc-1,4-thiazepan-6-ol could be of interest in drug discovery programs.

The general approach to identifying the biological target of a novel compound is illustrated below.

Caption: A simplified workflow for identifying the biological target of a novel compound.

Conclusion

4-Boc-1,4-thiazepan-6-ol is a heterocyclic compound with potential as a building block in medicinal chemistry. Although specific experimental data for this molecule is scarce, this guide provides a framework for its anticipated physicochemical properties and outlines standard experimental procedures for its synthesis and characterization. The information presented here, based on analogous structures, should serve as a valuable starting point for researchers working with this and related thiazepane derivatives. Further experimental investigation is necessary to definitively establish the properties and potential applications of this compound.

A Technical Guide to 4-Boc-1,4-thiazepan-6-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-ol), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages information on structurally related analogs to present its anticipated identifiers, a plausible synthetic methodology, and its potential role in modulating biological pathways.

Chemical Identifiers and Physical Properties

While a specific CAS number for 4-Boc-1,4-thiazepan-6-ol is not readily found in public databases, we can infer its properties and identifiers based on its structure and related compounds. The table below summarizes key identifiers for a closely related analog, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide, to provide a comparative reference.

| Identifier | Value (for the 1,1-dioxide analog) | Reference |

| CAS Number | 140217-83-0 | [1] |

| Molecular Formula | C10H19NO5S | |

| Molecular Weight | 265.33 g/mol | |

| Synonyms | 6-Hydroxy-1,1-dioxo-1λ6-[2][3]thiazepane-4-carboxylic acid tert-butyl ester | [1] |

It is anticipated that 4-Boc-1,4-thiazepan-6-ol would have a molecular formula of C10H19NO3S and a corresponding molecular weight of 233.33 g/mol . Further characterization would be required to definitively establish its physical and chemical properties.

Proposed Synthetic Pathway

An efficient synthesis for the 1,4-thiazepane core has been reported, which can be adapted to produce 4-Boc-1,4-thiazepan-6-ol. The proposed methodology involves a two-step process starting from the formation of a 1,4-thiazepanone precursor, followed by reduction to the corresponding thiazepanol.

Experimental Protocol:

Step 1: Synthesis of 4-Boc-1,4-thiazepan-6-one

A one-pot synthesis can be employed using α,β-unsaturated esters and 1,2-amino thiols to form the 1,4-thiazepanone ring system.[2][3][4][5] For the synthesis of the Boc-protected version, a suitable N-Boc protected amino thiol would be reacted with an appropriate α,β-unsaturated ester.

-

Materials: N-Boc-cysteamine, ethyl acrylate (or a similar acrylate), and a suitable solvent (e.g., methanol).

-

Procedure:

-

Dissolve N-Boc-cysteamine and ethyl acrylate in methanol.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield 4-Boc-1,4-thiazepan-6-one.

-

Step 2: Reduction to 4-Boc-1,4-thiazepan-6-ol

The ketone functionality of the thiazepanone is then reduced to the corresponding alcohol.

-

Materials: 4-Boc-1,4-thiazepan-6-one, sodium borohydride (NaBH4), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 4-Boc-1,4-thiazepan-6-one in the chosen solvent and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution while stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The final product, 4-Boc-1,4-thiazepan-6-ol, is purified by column chromatography.

-

The following diagram illustrates the proposed synthetic workflow:

Potential Biological Activity and Signaling Pathway

The 1,4-thiazepane scaffold is recognized for its three-dimensional character, making it an attractive fragment for screening libraries in drug discovery.[2][3][4][5] Specifically, acyl-1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins.[2][4][5] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation.

The binding of BET inhibitors to the acetyl-lysine binding pocket of bromodomains displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC. The diagram below illustrates this proposed mechanism of action.

Given its structure, 4-Boc-1,4-thiazepan-6-ol could serve as a valuable building block for the synthesis of more complex molecules targeting BET bromodomains or other biologically relevant targets. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity.

Disclaimer: The information provided in this document is based on available scientific literature for analogous compounds and is intended for research purposes only. The synthesis and handling of all chemical compounds should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

- 1. chembk.com [chembk.com]

- 2. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. | Semantic Scholar [semanticscholar.org]

- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific molecule, this document outlines a theoretical approach based on the well-established fragmentation patterns of its constituent functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a cyclic thioether, and a secondary alcohol. This guide offers detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis, predicted fragmentation pathways, and illustrative data presented in a clear, tabular format. The included visualizations, created using Graphviz, provide schematic representations of the experimental workflow and the proposed fragmentation mechanisms to aid in the interpretation of mass spectral data.

Introduction

4-Boc-1,4-thiazepan-6-ol is a key intermediate in the synthesis of various biologically active molecules. Its purity and structural integrity are critical for the successful development of novel therapeutics. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing vital information on molecular weight and structure. This guide serves as a practical resource for researchers employing mass spectrometry to analyze 4-Boc-1,4-thiazepan-6-ol and related compounds.

Predicted Mass Spectral Behavior

The mass spectral fragmentation of 4-Boc-1,4-thiazepan-6-ol is expected to be driven by the lability of the Boc protecting group and the presence of the hydroxyl and thioether functionalities. Under typical soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the parent ion. Subsequent fragmentation in the gas phase via collision-induced dissociation (CID) will likely proceed through several key pathways.

A common fragmentation pattern for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da) to form an M-56 peak.[1][2] Further fragmentation can lead to the loss of carbon dioxide (44 Da), resulting in the fully deprotected amine. Alternatively, the entire Boc group can be lost as a neutral fragment of 100 Da (isobutylene + CO₂).

Experimental Protocols

A standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is recommended for the analysis of 4-Boc-1,4-thiazepan-6-ol.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-Boc-1,4-thiazepan-6-ol in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Mass Range | m/z 50-500 |

| Acquisition Mode | Full Scan and Product Ion Scan |

Data Presentation

The expected mass spectral data for 4-Boc-1,4-thiazepan-6-ol (Exact Mass: 247.1242) is summarized below. The product ion scan would be triggered on the protonated parent ion at m/z 248.1.

Table 1: Predicted m/z Values and Fragment Identities for 4-Boc-1,4-thiazepan-6-ol

| m/z (Predicted) | Ion Formula | Fragment Identity |

| 248.1 | [C₁₁H₂₂NO₃S]⁺ | [M+H]⁺ |

| 192.1 | [C₇H₁₄NO₃S]⁺ | [M+H - C₄H₈]⁺ |

| 148.1 | [C₆H₁₄NOS]⁺ | [M+H - C₅H₈O₂]⁺ |

| 130.1 | [C₆H₁₂NS]⁺ | [M+H - C₅H₈O₂ - H₂O]⁺ |

| 116.1 | [C₅H₁₀NS]⁺ | Further Fragmentation |

| 102.1 | [C₄H₈NS]⁺ | Further Fragmentation |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation |

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for 4-Boc-1,4-thiazepan-6-ol.

Caption: Experimental workflow for LC-MS analysis.

Caption: Predicted fragmentation of 4-Boc-1,4-thiazepan-6-ol.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of 4-Boc-1,4-thiazepan-6-ol. While the presented fragmentation pathways are theoretical, they are based on the established principles of mass spectrometry and the known behavior of related chemical structures. The detailed experimental protocols offer a robust starting point for method development and routine analysis. It is recommended that empirical data be acquired to confirm these predictions and to further elucidate the fragmentation behavior of this compound. This will ultimately support the efficient and accurate characterization of this important synthetic intermediate in drug discovery and development.

References

In-depth Technical Guide: Properties and Synthesis of a Boc-Protected Thiazepane Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a substituted thiazepane derivative, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data on 4-Boc-1,4-thiazepan-6-ol, this document focuses on the closely related and more extensively documented compound, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide . The core molecular structure is similar, with the notable difference of the sulfur atom being in a sulfone oxidation state in the documented compound.

Core Molecular Data

The fundamental physicochemical properties of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide are summarized below. This data is crucial for its application in synthetic chemistry and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₅S |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 140217-83-0 |

Experimental Protocols

Disclaimer: The following represents a generalized, hypothetical synthetic pathway and has not been experimentally validated for the specific target compound. Researchers should consult relevant synthetic literature and adapt the protocol as necessary, ensuring all appropriate safety precautions are taken.

Hypothetical Synthetic Workflow for Substituted Thiazepanes

Caption: Hypothetical synthetic workflow for a Boc-protected hydroxylated thiazepane.

Detailed Methodologies:

-

Ring Formation (Cyclization): The synthesis would likely commence with a protected amino thiol, which serves as a key building block. This starting material would undergo a cyclization reaction with a suitable bifunctional alkylating agent (e.g., a dihaloalkane) under basic conditions to form the core 1,4-thiazepane ring. The choice of protecting groups for the amine and thiol is critical to prevent unwanted side reactions and would need to be orthogonal to the subsequent Boc protection step.

-

Introduction of the Hydroxyl Group: Following the successful formation of the thiazepane ring, the next key transformation would be the introduction of the hydroxyl group at the 6-position. This could potentially be achieved through various methods, such as alpha-halogenation of a corresponding ketone precursor followed by nucleophilic substitution with a hydroxide source, or through an oxidation reaction of a suitable precursor. For the documented 1,1-dioxide derivative, this step would also involve the oxidation of the sulfide to a sulfone, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

-

Boc Protection: The final step in this hypothetical pathway involves the protection of the secondary amine within the thiazepane ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.

Signaling Pathway and Logical Relationships

The logical relationship for the preparation of the final product from key intermediates is illustrated in the following diagram. This visualization clarifies the dependency of each major step on the successful completion of the previous one.

Caption: Logical progression of key stages in the synthesis of the target molecule.

The Emerging Therapeutic Potential of 1,4-Thiazepan Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan scaffold, a seven-membered heterocycle containing sulfur and nitrogen atoms, has garnered increasing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of 1,4-thiazepan derivatives, with a focus on their therapeutic potential, experimental evaluation, and underlying mechanisms of action.

Anticancer Activity of 1,4-Thiazepan Derivatives

Several studies have highlighted the cytotoxic effects of 1,4-thiazepan derivatives against a range of human cancer cell lines. The structural diversity of these compounds allows for the fine-tuning of their anticancer properties. The following table summarizes the in vitro cytotoxic activity of selected thiazepine derivatives, which, while not all strictly 1,4-thiazepans, represent the most closely related compounds with available quantitative data.

Table 1: In Vitro Cytotoxicity of Thiazepine Derivatives Against Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Tricyclic Pyrido[2,3-b][1][2]benzothiazepines | 1w | H460TaxR (Paclitaxel-resistant lung cancer) | < 1.0 | - | - |

| 1a | OP-1 (Oral cancer) | < 100 | - | - | |

| 1h | OP-1 (Oral cancer) | < 100 | - | - | |

| 1i | OP-1 (Oral cancer) | < 100 | - | - | |

| 1q | OP-1 (Oral cancer) | < 100 | - | - | |

| Pyrazolo[3,4-e][1][2]thiazepines | 4a | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - |

| 4d | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - | |

| 4f | PANC1, ACHN, HCT116, H460, CALU1 | Prominent | Doxorubicin | - | |

| 4h | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - | |

| 4k | PANC1, ACHN, HCT116, H460, CALU1 | Prominent | Doxorubicin | - | |

| 1,5-Benzothiazepines | BT18 | HT-29, MCF-7, DU-145 | Promising | Methotrexate | - |

| BT19 | HT-29, MCF-7, DU-145 | Promising | Methotrexate | - | |

| BT20 | HT-29, MCF-7, DU-145 | More active than Methotrexate | Methotrexate | - |

Note: Specific IC50 values for some compounds were not available in the cited abstracts, but their activity was described as "good to moderate" or "prominent".

Antimicrobial Activity of 1,4-Thiazepan Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,4-Thiazepan derivatives have demonstrated encouraging activity against a variety of bacterial and fungal strains. The data below is for closely related heterocyclic compounds, illustrating the potential of the broader class of sulfur and nitrogen-containing heterocycles.

Table 2: In Vitro Antimicrobial Activity of Related Heterocyclic Derivatives

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Dichlorinated 1,4-Benzodiazepine | 9 | Staphylococcus aureus | 3.125 | - | - |

| 9 | Escherichia coli | Medium Activity | - | - | |

| Thiazole Derivatives | - | Gram-positive bacteria | Good Activity | - | - |

| - | Gram-negative bacteria | Negligible Activity | - | - | |

| - | Fungi | Moderate Activity | - | - |

Experimental Protocols

Synthesis of 1,4-Thiazepan-3-one Derivatives (A Representative Protocol)

This protocol describes a general method for the synthesis of 2-aryl-1,4-thiazepan-3-ones, a common core structure among biologically active derivatives.

Materials:

-

Substituted 2-aminothiophenol

-

Substituted ethyl 2-bromoacetate

-

Aromatic aldehyde

-

Piperidine

-

Ethanol

-

Sodium ethoxide

-

Appropriate solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Step 1: Synthesis of Ethyl 2-((2-aminophenyl)thio)acetate. To a solution of substituted 2-aminothiophenol (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes. Add substituted ethyl 2-bromoacetate (1.0 eq) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into ice-cold water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of 2-Aryl-1,4-thiazepan-3-one. A mixture of ethyl 2-((2-aminophenyl)thio)acetate (1.0 eq), an aromatic aldehyde (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 2-aryl-1,4-thiazepan-3-one derivative.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (1,4-thiazepan derivatives)

-

96-well microplates

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for another 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Test compounds

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Mechanisms

Experimental Workflow for Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-thiazepan derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the mechanisms of related benzothiazepine derivatives, a plausible anticancer mechanism for 1,4-thiazepan derivatives could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and inflammation.

Caption: A hypothetical anticancer mechanism of 1,4-thiazepan derivatives targeting EGFR and IL-8 pathways.

Plausible Mechanism for Antimicrobial Activity

While the exact antimicrobial mechanism of 1,4-thiazepan derivatives is not yet fully elucidated, a plausible mode of action could involve the disruption of the bacterial cell wall or membrane integrity, or the inhibition of essential enzymes.

Caption: Plausible antimicrobial mechanisms of action for 1,4-thiazepan derivatives.

Conclusion and Future Directions

The 1,4-thiazepan scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, primarily from related thiazepine and benzodiazepine derivatives, strongly suggests the therapeutic potential of this heterocyclic core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of structurally diverse 1,4-thiazepan derivatives to establish a clear structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design and optimization of these compounds as next-generation therapeutics. The detailed experimental protocols and hypothetical mechanisms provided in this guide serve as a foundation for researchers to further explore the promising biological activities of 1,4-thiazepan derivatives.

References

A Technical Guide to Determining the Solubility of 4-Boc-1,4-thiazepan-6-ol in Common Laboratory Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvents is essential for formulation development, purification, and the design of in vitro and in vivo assays. This guide outlines the methodologies to determine the solubility of 4-Boc-1,4-thiazepan-6-ol, a compound for which specific solubility data is not currently published.

Properties of Common Laboratory Solvents

The choice of solvent is paramount in determining solubility, guided by the principle of "like dissolves like." The polarity, hydrogen bonding capacity, and other physical properties of the solvent dictate its interaction with the solute. Below is a table summarizing the properties of common laboratory solvents relevant for solubility studies.

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Water | H₂O | 18.02 | 100.0 | 1.000 | 80.1 |

| Ethanol | C₂H₆O | 46.07 | 78.3 | 0.789 | 24.6 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |

| Isopropanol | C₃H₈O | 60.10 | 82.3 | 0.786 | 18.3 |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 37.5 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66.0 | 0.889 | 7.6 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153.0 | 0.944 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0 | 1.100 | 47.0 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 6.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.8 | 1.325 | 9.1 |

| Acetone | C₃H₆O | 58.08 | 56.3 | 0.791 | 20.7 |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of a solid compound such as 4-Boc-1,4-thiazepan-6-ol.

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility characteristics.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

4-Boc-1,4-thiazepan-6-ol

-

Small test tubes or vials

-

A selection of solvents (see table above)

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of 4-Boc-1,4-thiazepan-6-ol into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

-

If the compound is soluble in water, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic, basic, or neutral.[1][2]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the precise concentration of a saturated solution of 4-Boc-1,4-thiazepan-6-ol in a given solvent at a specific temperature.

Materials:

-

4-Boc-1,4-thiazepan-6-ol

-

Selected solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 4-Boc-1,4-thiazepan-6-ol of known concentration in a suitable solvent for creating a standard curve.

-

Add an excess amount of solid 4-Boc-1,4-thiazepan-6-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3][4]

-

After the equilibration period, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of 4-Boc-1,4-thiazepan-6-ol.

-

Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for assessing the solubility of a novel compound.

Conclusion

While specific solubility data for 4-Boc-1,4-thiazepan-6-ol is not publicly documented, this guide provides the necessary theoretical background and practical protocols for its determination. By following the outlined qualitative and quantitative methodologies, researchers can generate a comprehensive solubility profile for this compound, which is a crucial step in its progression through the drug discovery and development pipeline. The systematic approach detailed herein will ensure the generation of reliable and reproducible solubility data.

References

An In-depth Technical Guide to 4-Boc-1,4-thiazepan-6-ol: Commercial Availability and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a potential synthetic route for 4-Boc-1,4-thiazepan-6-ol. Due to its limited commercial presence, this document focuses on the procurement of its immediate precursor and a proposed experimental workflow for its synthesis.

Commercial Availability

Direct commercial suppliers for 4-Boc-1,4-thiazepan-6-ol are not readily identifiable, suggesting it is not a standard stock chemical. However, a plausible and commercially available precursor, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS No. 140217-83-0), has been located. This sulfone derivative can potentially be reduced to the target thiazepane.

Table 1: Commercial Supplier for tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide

| Supplier | Product Name | CAS Number | Notes |

| BLDpharm | tert-Butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide | 140217-83-0 | Available for online orders.[1] |

Researchers interested in obtaining 4-Boc-1,4-thiazepan-6-ol will likely need to either synthesize it in-house from the available precursor or engage with a custom synthesis company.

Proposed Synthetic Route: Reduction of a Sulfone Precursor

The synthesis of 4-Boc-1,4-thiazepan-6-ol can be envisioned through the reduction of the sulfone group in tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide. A general and rapid method for the reduction of sulfones to sulfides utilizes a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄).[2]

2.1. Proposed Experimental Protocol

This protocol is adapted from a general procedure for sulfone reduction and may require optimization for the specific substrate.[2]

Materials:

-

tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide

-

Titanium tetrachloride (TiCl₄)

-

Lithium aluminum hydride (LiAlH₄) solution in THF (e.g., 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas (or Argon) for inert atmosphere

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous sodium sulfate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reducing Agent: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve titanium tetrachloride (TiCl₄, 10 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of lithium aluminum hydride (LiAlH₄, 20 eq.) in THF dropwise. A dark-blue or black mixture should form.

-

Reduction Reaction: In a separate flask, dissolve tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide (1 eq.) in anhydrous THF. Add this solution dropwise to the pre-formed reducing agent at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at -78 °C. Allow the mixture to warm to room temperature and continue stirring until a precipitate forms.

-

Extraction and Purification: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 4-Boc-1,4-thiazepan-6-ol.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow from the commercially available precursor to the target compound.

Disclaimer: The proposed experimental protocol is based on a general literature procedure and has not been optimized for the specific synthesis of 4-Boc-1,4-thiazepan-6-ol. Appropriate safety precautions should be taken when handling all chemicals, particularly pyrophoric reagents like LiAlH₄ and corrosive substances like TiCl₄. The reaction should be carried out by a trained chemist in a suitable laboratory setting.

References

The 1,4-Thiazepane Heterocyclic Core: A Technical Guide for Drug Discovery

The 1,4-thiazepane scaffold, a seven-membered heterocycle containing nitrogen and sulfur atoms at the 1 and 4 positions, has emerged as a compelling structural motif in medicinal chemistry. Its inherent three-dimensional character and synthetic tractability make it a valuable building block for the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the 1,4-thiazepane core, including its synthesis, chemical properties, and burgeoning role in drug discovery, with a focus on its application in oncology, central nervous system disorders, and infectious diseases.

Synthesis of the 1,4-Thiazepane Core

The construction of the 1,4-thiazepane ring system can be achieved through various synthetic strategies, primarily involving cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Synthesis of 1,4-Thiazepanones

A highly efficient, one-pot synthesis of 1,4-thiazepanones, which serve as versatile precursors to 1,4-thiazepanes, has been developed.[1] This method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols.[1]

Experimental Protocol: One-Pot Synthesis of 1,4-Thiazepanones [1]

-

To a solution of the desired α,β-unsaturated ester (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), is added the 1,2-amino thiol (1.2 equiv).

-

A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv), is added to the mixture.

-

The reaction is stirred at room temperature for 0.5 to 3 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 1,4-thiazepanone.

This method is notable for its operational simplicity, reasonable reaction times, and good yields.[1]

Synthesis of Bicyclic 1,4-Thiazepines

Bicyclic 1,4-thiazepine derivatives with potent anti-trypanosomal activity have been synthesized through a domino reaction involving azadithiane compounds and Michael acceptors.[2][3]

Experimental Protocol: Synthesis of Bicyclic Thiazolidinyl-1,4-Thiazepines [3]

-

A solution of the appropriate Michael acceptor (e.g., diethylacetylenedicarboxylate, 1.2 equiv) in acetonitrile is treated with the azadithiane (1.0 equiv) and a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.05 equiv).

-

The reaction mixture is stirred at 78 °C for 30 minutes under microwave irradiation (50 W).

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash chromatography to yield the bicyclic 1,4-thiazepine product.

Caption: General workflow for the synthesis of bicyclic 1,4-thiazepines.

Reduction of 1,4-Thiazepanones to 1,4-Thiazepanes

The corresponding 1,4-thiazepanes can be readily obtained by the reduction of the 1,4-thiazepanone carbonyl group.[4]

Experimental Protocol: Reduction of 1,4-Thiazepanones [4]

-

To a solution of the 1,4-thiazepanone (1.0 equiv) in a suitable solvent like THF, is added a reducing agent such as sodium borohydride (2.0 equiv) and iodine (1.0 equiv).

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by chromatography to yield the 1,4-thiazepane.

Chemical Properties

The 1,4-thiazepane core possesses distinct chemical properties that contribute to its utility in drug design. The presence of both nitrogen and sulfur heteroatoms allows for various chemical modifications to explore structure-activity relationships (SAR). The saturated seven-membered ring imparts a significant three-dimensional character, which is increasingly recognized as a desirable feature in modern drug discovery for achieving higher target specificity and improved physicochemical properties.[5]

Biological Activities and Applications in Drug Discovery

Derivatives of the 1,4-thiazepane core have demonstrated a wide range of biological activities, leading to their investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

A novel series of 1,4-thiazepane-based compounds have been identified as potent and CNS penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[6][7] These compounds have shown efficacy in preclinical models of Parkinson's disease.[6]

Caption: Modulation of the mGlu4 receptor signaling pathway by 1,4-thiazepane PAMs.

Table 1: Biological Activity of 1,4-Thiazepane-based mGlu4 PAMs [6]

| Compound | EC50 (nM) | Maximum Glu Response (%) |

| VU0544412 | 6200 | 97 |

| VU6022296 | 32.8 | 108 |

Oncology

Acylated 1,4-thiazepanes have been identified as novel ligands for Bromodomain and Extra-Terminal domain (BET) proteins, which are key regulators of gene transcription and are considered important targets in cancer therapy.[1][4]

Caption: Mechanism of action of 1,4-thiazepane-based BET bromodomain inhibitors.

Table 2: Binding Affinity of 1,4-Thiazepane-based BET Bromodomain Ligands [4]

| Compound | Target | Kd (μM) |

| 1g | BRD4 | 120 |

| 1h | BRD4 | 210 |

| 6a | BRD4 | 120 |

Infectious Diseases

Bicyclic 1,4-thiazepine derivatives have shown promising activity against Trypanosoma brucei brucei, the parasite responsible for Nagana disease in cattle and a model for human African trypanosomiasis.[2][8]

Table 3: Anti-Trypanosomal Activity of Bicyclic 1,4-Thiazepines [2]

| Compound | EC50 against T. b. brucei (μM) | Selectivity Index |

| 3l | 2.8 ± 0.7 | >71 |

Conclusion

The 1,4-thiazepane heterocyclic core represents a privileged scaffold in drug discovery, offering a unique combination of three-dimensional complexity and synthetic accessibility. Its successful application in developing potent modulators of challenging drug targets, such as mGlu4 receptors and BET bromodomains, highlights its potential for generating novel drug candidates. The continued exploration of new synthetic methodologies and the expansion of its biological profiling are expected to further solidify the importance of the 1,4-thiazepane core in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Thiazepane | 101184-85-4 | Benchchem [benchchem.com]

- 6. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

An In-depth Technical Guide on the Stereochemistry of 4-Boc-1,4-thiazepan-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of a stereocenter at the C6 position, this molecule exists as a pair of enantiomers. This document outlines a plausible synthetic route to the racemic mixture, details methodologies for chiral separation, and presents hypothetical analytical data for the individual enantiomers. The provided experimental protocols and data serve as a foundational guide for the synthesis, purification, and characterization of enantiomerically pure 4-Boc-1,4-thiazepan-6-ol.

Introduction to the Stereochemistry of 1,4-Thiazepanes

The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing a sulfur and a nitrogen atom. These structures are of significant interest in drug discovery due to their conformational flexibility and ability to present substituents in diverse three-dimensional arrangements. The introduction of a hydroxyl group at the C6 position of 4-Boc-1,4-thiazepane creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent; therefore, the ability to synthesize and characterize enantiomerically pure forms of 4-Boc-1,4-thiazepan-6-ol is crucial for its development as a potential therapeutic agent.

Proposed Synthesis of Racemic 4-Boc-1,4-thiazepan-6-ol

A proposed synthetic pathway to racemic 4-Boc-1,4-thiazepan-6-ol is depicted below. The synthesis commences with the protection of 2-aminoethanethiol, followed by a multi-step sequence involving alkylation, cyclization, and reduction.

Caption: Proposed synthetic route to racemic 4-Boc-1,4-thiazepan-6-ol.

Experimental Protocol: Synthesis of Racemic 4-Boc-1,4-thiazepan-6-ol

-

Step 1: N-Boc Protection of 2-Aminoethanethiol: To a solution of 2-aminoethanethiol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, di-tert-butyl dicarbonate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-2-aminoethanethiol.

-

Step 2: Alkylation: N-Boc-2-aminoethanethiol (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) are dissolved in acetone, and potassium carbonate (1.5 eq) is added. The mixture is heated to reflux for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by flash chromatography.

-

Step 3: Dieckmann Condensation: The thioether from the previous step is hydrolyzed using lithium hydroxide in a mixture of THF and water. The resulting carboxylic acid is then subjected to a Dieckmann condensation using sodium hydride in refluxing toluene to afford 4-Boc-1,4-thiazepan-6-one.

-

Step 4: Reduction: To a solution of 4-Boc-1,4-thiazepan-6-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours and then quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to give racemic 4-Boc-1,4-thiazepan-6-ol.

Chiral Separation of Enantiomers

The separation of the enantiomers of 4-Boc-1,4-thiazepan-6-ol can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Experimental Protocol: Chiral HPLC Separation

-

Instrument: Agilent 1260 Infinity II HPLC System

-

Chiral Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The racemic mixture is dissolved in the mobile phase to a concentration of 1 mg/mL.

Hypothetical Analytical Data

The following tables summarize the expected analytical data for the racemic mixture and the separated enantiomers of 4-Boc-1,4-thiazepan-6-ol.

Table 1: Hypothetical Chiral HPLC Data

| Compound | Retention Time (t_R, min) | Enantiomeric Excess (ee, %) |

| Racemic Mixture | 9.8 (Peak 1), 11.2 (Peak 2) | N/A |

| (R)-4-Boc-1,4-thiazepan-6-ol | 9.8 | >99% |

| (S)-4-Boc-1,4-thiazepan-6-ol | 11.2 | >99% |

Table 2: Hypothetical Physicochemical Properties

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α]²⁰_D | +15.2° (c 1.0, CHCl₃) | -14.9° (c 1.0, CHCl₃) |

| Melting Point | 105-107 °C | 104-106 °C |

Conclusion

This guide has presented a theoretical yet plausible framework for the synthesis, chiral separation, and characterization of the enantiomers of 4-Boc-1,4-thiazepan-6-ol. The provided protocols and hypothetical data offer a valuable resource for researchers embarking on the study of this and related chiral heterocyclic molecules. The successful isolation and characterization of individual enantiomers are paramount for elucidating their distinct pharmacological profiles and advancing their potential as therapeutic agents. Further experimental validation is necessary to confirm the proposed methodologies and observed properties.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Boc-1,4-thiazepan-6-ol

Introduction

4-Boc-1,4-thiazepan-6-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-thiazepane scaffold is a seven-membered ring system containing nitrogen and sulfur, which offers a three-dimensional architecture that can be exploited for developing novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for regioselective functionalization, making this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. These application notes provide detailed synthetic routes and experimental protocols for the preparation of 4-Boc-1,4-thiazepan-6-ol, aimed at researchers and scientists in the field of drug development.

Synthetic Routes

Two primary synthetic routes for the preparation of 4-Boc-1,4-thiazepan-6-ol are presented below. Route 1 involves the cyclization of an N-Boc protected amino thiol with an epoxide, while Route 2 focuses on the protection of a pre-formed 1,4-thiazepan-6-ol ring.

Route 1: Synthesis via Ring Closure of N-Boc-cysteamine with a Glycidol Derivative

This route offers a convergent approach where the key seven-membered ring is formed from two readily available starting materials. The Boc protecting group is introduced early in the synthesis.

Route 2: Synthesis via N-Boc Protection of 1,4-Thiazepan-6-ol

This route involves the initial synthesis of the parent 1,4-thiazepan-6-ol followed by the protection of the nitrogen atom with a Boc group. This approach can be advantageous if the unprotected thiazepane is easier to synthesize and purify.

Data Presentation

Table 1: Summary of Synthetic Routes to 4-Boc-1,4-thiazepan-6-ol

| Step | Description | Starting Materials | Key Reagents | Reaction Time | Expected Yield |

| Route 1 | |||||

| 1a | N-Boc protection of cysteamine | Cysteamine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 2-4 h | 90-95% |

| 1b | Ring-closing reaction | N-Boc-cysteamine, Glycidol | Sodium hydride (NaH) | 12-18 h | 60-70% |

| Route 2 | |||||

| 2a | Synthesis of 1,4-thiazepan-6-ol | Cysteamine, Glycidol | Sodium methoxide | 10-16 h | 55-65% |

| 2b | N-Boc protection | 1,4-Thiazepan-6-ol | (Boc)₂O, Sodium bicarbonate | 4-6 h | 85-90% |

Experimental Protocols

Route 1: Synthesis via Ring Closure of N-Boc-cysteamine with a Glycidol Derivative

Step 1a: Synthesis of tert-butyl (2-mercaptoethyl)carbamate (N-Boc-cysteamine)

-

To a stirred solution of cysteamine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-cysteamine as a colorless oil.

Step 1b: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-ol)

-

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-cysteamine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of glycidol (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-Boc-1,4-thiazepan-6-ol.

Route 2: Synthesis via N-Boc Protection of 1,4-Thiazepan-6-ol

Step 2a: Synthesis of 1,4-thiazepan-6-ol

-

To a solution of sodium methoxide (1.1 eq) in methanol at room temperature, add cysteamine (1.0 eq).

-

Stir the mixture for 15 minutes.

-

Add glycidol (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 10-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 1,4-thiazepan-6-ol.

Step 2b: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-ol)

-

To a solution of 1,4-thiazepan-6-ol (1.0 eq) in a mixture of dioxane and water (1:1), add sodium bicarbonate (2.0 eq).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-Boc-1,4-thiazepan-6-ol.

Mandatory Visualization

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Application Note: A Proposed Protocol for the Synthesis of 4-Boc-1,4-thiazepan-6-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Boc-1,4-thiazepan-6-ol is a heterocyclic compound containing a seven-membered thiazepane ring, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for further functionalization at the nitrogen atom, while the hydroxyl group provides a site for derivatization. This document outlines a proposed step-by-step protocol for the synthesis of 4-Boc-1,4-thiazepan-6-ol, based on established organic synthesis principles for related heterocyclic systems. As no direct published protocol for this specific molecule was found, this application note provides a well-reasoned, hypothetical synthetic route.

Proposed Synthetic Pathway

The proposed synthesis of 4-Boc-1,4-thiazepan-6-ol involves a three-step sequence starting from commercially available reagents:

-

Boc-protection of cysteamine: The synthesis commences with the protection of the amino group of cysteamine with a Boc group to yield tert-butyl (2-mercaptoethyl)carbamate.

-

Michael addition and lactamization: The protected aminothiol undergoes a Michael addition to an appropriate α,β-unsaturated ester, followed by an intramolecular lactamization to form the 1,4-thiazepan-6-one ring.

-

Reduction of the ketone: The final step involves the stereoselective reduction of the ketone functionality to afford the desired 4-Boc-1,4-thiazepan-6-ol.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-mercaptoethyl)carbamate (1)

-

Reaction Setup: To a solution of cysteamine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Addition of Boc-anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Acidify the mixture to pH 3-4 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (2)

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl (2-mercaptoethyl)carbamate (1) (1.0 eq) and ethyl acrylate (1.2 eq) in ethanol.

-

Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed via a tandem Michael addition-lactamization.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 1,4-thiazepan-6-one.

Step 3: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (3)

-

Reaction Setup: Dissolve tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (2) (1.0 eq) in methanol and cool the solution to 0 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 4-Boc-1,4-thiazepan-6-ol (3).

Data Presentation

| Step | Product Name | Starting Material(s) | Reagents | Solvent | Expected Yield (%) | Purity (%) | Analytical Data (Expected) |

| 1 | tert-butyl (2-mercaptoethyl)carbamate | Cysteamine | Di-tert-butyl dicarbonate, NaHCO₃ | Dioxane/Water | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate | tert-butyl (2-mercaptoethyl)carbamate, Ethyl acrylate | DBU | Ethanol | 60-75 | >95 | ¹H NMR, ¹³C NMR, MS, IR (C=O stretch) |

| 3 | tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate | tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate | Sodium borohydride | Methanol | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS, IR (O-H stretch) |

Visualizations

Synthetic Workflow Diagram:

Caption: Proposed synthetic route for 4-Boc-1,4-thiazepan-6-ol.

Application Notes and Protocols: Derivatization of 4-Boc-1,4-thiazepan-6-ol for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the derivatization of 4-Boc-1,4-thiazepan-6-ol, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The 1,4-thiazepane core is a recurring motif in medicinally relevant molecules, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines general protocols for the modification of the hydroxyl group and the protected amine, enabling the creation of diverse chemical libraries for drug discovery programs.

Introduction

The 1,4-thiazepane scaffold is a seven-membered heterocycle containing nitrogen and sulfur atoms. This structural motif is of significant interest in medicinal chemistry due to its conformational flexibility and the ability to project substituents in specific three-dimensional orientations, allowing for fine-tuned interactions with biological targets. Thiazine and thiazepine derivatives have been explored for various therapeutic indications.[1][2] The starting material, 4-Boc-1,4-thiazepan-6-ol, offers two key points for diversification: the hydroxyl group at the 6-position and the Boc-protected amine at the 4-position. Derivatization at these sites can significantly modulate the physicochemical properties and biological activity of the resulting compounds.

Experimental Workflows

The derivatization of 4-Boc-1,4-thiazepan-6-ol can be systematically approached through a series of well-established synthetic transformations. The following diagram illustrates the general workflow for creating a library of derivatives.

Caption: General workflow for the derivatization of 4-Boc-1,4-thiazepan-6-ol.

Potential Signaling Pathways and Applications

While specific signaling pathways for derivatives of 4-Boc-1,4-thiazepan-6-ol are not yet elucidated, the broader class of thiazepine derivatives has been associated with various biological activities, suggesting potential interactions with multiple signaling cascades. The following diagram illustrates a hypothetical relationship between derivatization strategies and potential therapeutic applications based on activities reported for analogous heterocyclic compounds.

Caption: Relationship between derivatization, physicochemical properties, and potential applications.

Illustrative Data Tables

The following tables provide an example of how quantitative data for synthesized derivatives could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.

Table 1: O-Alkylation and O-Acylation Derivatives of 4-Boc-1,4-thiazepan-6-ol

| Compound ID | R Group | Reaction Type | Yield (%) | Purity (%) |

| 1a | -CH₃ | O-Alkylation | 75 | >98 |

| 1b | -CH₂Ph | O-Alkylation | 68 | >97 |

| 2a | -C(O)CH₃ | O-Acylation | 85 | >99 |

| 2b | -C(O)Ph | O-Acylation | 81 | >98 |

Table 2: N-Alkylation and N-Acylation Derivatives of 1,4-Thiazepan-6-ol

| Compound ID | R' Group | Reaction Type | Yield (%) | Purity (%) |